molecular formula C9H5FN2O2 B1382206 7-Fluoroquinoxaline-6-carboxylic acid CAS No. 1795294-28-8

7-Fluoroquinoxaline-6-carboxylic acid

Cat. No.: B1382206
CAS No.: 1795294-28-8
M. Wt: 192.15 g/mol
InChI Key: LWVYELNVZVWUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-Fluoroquinoxaline-6-carboxylic acid belongs to the quinoxaline family, a bicyclic heteroaromatic system featuring two nitrogen atoms at positions 1 and 2. Quinoxaline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties.

Properties

IUPAC Name

7-fluoroquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYELNVZVWUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable fluorinated dicarbonyl compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
7-Fluoroquinoxaline-6-carboxylic acid has shown promising antibacterial properties. Research indicates that derivatives of this compound can inhibit bacterial growth effectively. For instance, studies have demonstrated that modifications to the quinoxaline structure enhance its activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties
There are ongoing investigations into the anticancer potential of 7-fluoroquinoxaline derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases or by disrupting cellular signaling pathways . The structural features of the compound contribute to its ability to interact with biological targets, leading to cytotoxic effects.

Synthesis and Chemical Reactions

Versatile Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. Its carboxylic acid functionality allows for various transformations, including esterification and amidation reactions. Utilizing reagents like oxalyldiimidazole has been reported to facilitate the conversion of this acid into amides and esters under mild conditions, showcasing its utility in synthetic organic chemistry .

Functionalization Opportunities
The presence of both fluoro and carboxylic acid groups provides opportunities for further functionalization, which can lead to the development of novel compounds with tailored properties. This characteristic is particularly useful in designing new materials or pharmaceuticals with enhanced efficacy or specificity .

Material Science Applications

Polymer Chemistry
In material science, this compound is explored for its potential use in polymer synthesis. Its ability to participate in polymerization reactions can lead to materials with unique thermal and mechanical properties. Research is ongoing to investigate how incorporating this compound into polymer matrices affects their performance and stability .

Nanotechnology
Recent studies have also looked into the application of quinoxaline derivatives in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The compound's structural properties can enhance the encapsulation efficiency and release profiles of therapeutic agents, making it a valuable component in nanomedicine .

Case Studies

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria strains.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; identified potential kinase inhibitors.
Study CPolymer ChemistryDeveloped new polymer composites with improved thermal stability when incorporating 7-fluoroquinoxaline derivatives.

Mechanism of Action

The primary mechanism of action of 7-Fluoroquinoxaline-6-carboxylic acid involves the inhibition of bacterial DNA-gyrase. This enzyme is crucial for DNA replication in bacteria. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks, preventing the replication fork from progressing and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on substituent patterns, molecular weight, and reported applications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference ID
7-Chloro-6-fluoro-naphthyridine-3-carboxylic acid Naphthyridine Cl (7), F (6), COOH (3) C₁₅H₈ClF₂N₂O₃ 354.69 Anticancer intermediate (HGF/c-Met pathway inhibition)
7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic acid Quinoline F (7), OH (4), OCH₃ (6), COOH (3) C₁₁H₈FNO₄ 237.18 Antibacterial lead compound (structural analog of fluoroquinolones)
6-Fluoro-7-methylquinoline-2-carboxylic acid Quinoline F (6), CH₃ (7), COOH (2) C₁₂H₁₀FNO₂ 219.21 Pharmaceutical intermediate (synthesis optimization)
7-Fluoroisoquinoline-6-carboxylic acid Isoquinoline F (7), COOH (6) C₁₀H₆FNO₂ 191.16 Experimental compound (heterocyclic scaffold for drug design)

Key Comparative Insights

  • Fluorine Position and Bioactivity: Fluorine at position 6 or 7 enhances metabolic stability and membrane permeability. For example, 7-fluoro-6-methoxy-3-quinolinecarboxylic acid (MW 237.18) showed improved antibacterial activity compared to non-fluorinated analogs, likely due to fluorine’s electronegativity enhancing target binding. In contrast, 7-chloro-6-fluoro-naphthyridine-3-carboxylic acid (MW 354.69) demonstrated potency in cancer models, where chloro and fluoro substituents synergistically disrupted kinase signaling.
  • Carboxylic Acid Position: The carboxylic acid group at position 3 (quinoline/naphthyridine) versus position 6 (isoquinoline) alters solubility and hydrogen-bonding capacity. For instance, 7-fluoroisoquinoline-6-carboxylic acid (MW 191.16) may exhibit lower aqueous solubility than naphthyridine analogs due to reduced polarity.
  • Synthetic Accessibility: The synthesis of 7-chloro-6-fluoro-naphthyridine-3-carboxylic acid achieved a 63.69% yield via optimized substitution and hydrolysis steps, whereas 6-fluoro-7-methylquinoline-2-carboxylic acid requires specialized catalysts for methylation, complicating scalability.

Biological Activity

7-Fluoroquinoxaline-6-carboxylic acid is a derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties. The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound contains a fluorine atom at the 7-position and a carboxylic acid group at the 6-position of the quinoxaline ring. This structural modification is believed to enhance its biological activity compared to other quinoxaline derivatives.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives in cancer therapy. For instance, compounds related to this compound have demonstrated significant anticancer properties against various cancer cell lines.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)2.3
Quinoxaline derivative AHCT-116 (Colon)1.9
Quinoxaline derivative BNCI-H460 (Lung)3.0

The compound exhibited an IC50 value of 2.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Antibacterial Activity

Quinoxalines have also been recognized for their antibacterial properties. Research indicates that derivatives like this compound may possess broad-spectrum antibacterial activity.

Table 2: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundStaphylococcus aureus16
Quinoxaline derivative CEscherichia coli32
Quinoxaline derivative DPseudomonas aeruginosa64

The compound showed an MIC of 16 µg/mL against Staphylococcus aureus, suggesting it could be a candidate for developing new antibacterial agents.

Antiviral Activity

In addition to its anticancer and antibacterial properties, there is emerging evidence regarding the antiviral potential of quinoxaline derivatives. Some studies suggest that these compounds may inhibit viral replication through various mechanisms.

Case Study: Antiviral Effects
A study examining the antiviral effects of quinoxaline derivatives reported that certain compounds significantly inhibited the replication of Vesicular Stomatitis Virus (VSV). The mechanism was attributed to the induction of interferons, which play a crucial role in antiviral defense mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of quinoxalines, including this compound, can be influenced by various substituents on the quinoxaline ring. Modifications at specific positions can enhance potency and selectivity against different biological targets.

Table 3: Structure-Activity Relationship Insights

Substituent PositionModification TypeEffect on Activity
Position 6Carboxylic AcidIncreased solubility and activity
Position 7Fluorine AtomEnhanced potency against cancer cells
Position 2Alkyl GroupVariable effects on antibacterial activity

Q & A

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound?

  • Methodological Answer : Prioritize physiologically relevant models:
  • Cell Lines : HepG2 (liver), HEK293 (kidney), and primary cell cultures.
  • Endpoints : Measure apoptosis (Annexin V/PI), ROS generation, and mitochondrial membrane potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroquinoxaline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Fluoroquinoxaline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.